molecular formula C14H12N4O3 B3001158 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034369-70-3

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B3001158
CAS No.: 2034369-70-3
M. Wt: 284.275
InChI Key: UQEBQKCODUXJBK-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Dihydropyrazine derivatives

    Substitution: Various substituted isoxazole derivatives

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazin-2-ylmethyl)-5-methylisoxazole-3-carboxamide
  • N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide
  • N-(3-(furan-2-yl)pyrazin-2-yl)methyl)-isoxazole-3-carboxamide

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of its three distinct moieties (furan, pyrazine, and isoxazole). This structural arrangement imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-7-10(18-21-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEBQKCODUXJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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